molecular formula C10H17F3N2O2 B13944506 (R)-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate

(R)-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B13944506
M. Wt: 254.25 g/mol
InChI Key: HFLHLHSYWLHRRT-SSDOTTSWSA-N
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Description

®-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 1,3-dipolar cycloaddition reactions of 3,3,3-trifluoropropene derivatives to azomethine ylide generated in situ from N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

®-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates due to its unique structural features.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including its effects on various biological targets.

Mechanism of Action

The mechanism of action of ®-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate is unique due to the combination of the trifluoromethyl group and the tert-butyl carbamate group, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C10H17F3N2O2

Molecular Weight

254.25 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-(trifluoromethyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)14-7-4-5-15(6-7)10(11,12)13/h7H,4-6H2,1-3H3,(H,14,16)/t7-/m1/s1

InChI Key

HFLHLHSYWLHRRT-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(F)(F)F

Origin of Product

United States

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